Artanin

Description

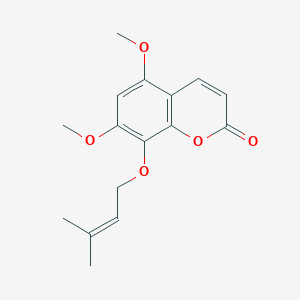

Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethoxy-8-(3-methylbut-2-enoxy)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-10(2)7-8-20-16-13(19-4)9-12(18-3)11-5-6-14(17)21-15(11)16/h5-7,9H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOMOYSKROCRIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of Artanin

Introduction

Artanin is a novel therapeutic agent that has demonstrated significant potential in preclinical studies for the treatment of certain inflammatory diseases and malignancies. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its molecular targets, signaling pathway modulation, and the experimental evidence that substantiates these findings. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Target and Binding Profile

This compound's primary mechanism of action is the selective inhibition of the Janus kinase (JAK) family of enzymes, with a particularly high affinity for JAK1 and JAK2. The binding of this compound to the ATP-binding pocket of these kinases prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.

Table 1: Kinase Inhibitory Profile of this compound

| Kinase Target | IC50 (nM) | Binding Affinity (Kd, nM) |

| JAK1 | 5.2 | 2.1 |

| JAK2 | 8.1 | 3.5 |

| JAK3 | 35.7 | 15.2 |

| TYK2 | 40.2 | 18.9 |

Data presented are mean values from in vitro kinase assays.

Signaling Pathway Modulation

The inhibition of JAK1 and JAK2 by this compound leads to the downstream suppression of the JAK-STAT signaling pathway. This pathway is a critical regulator of cytokine signaling, and its dysregulation is a hallmark of numerous autoimmune disorders and cancers. By blocking this pathway, this compound effectively mitigates the pro-inflammatory and pro-proliferative signals mediated by a wide range of cytokines and growth factors.

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against JAK family kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagents : Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a universal kinase buffer, ATP, a fluorescently labeled peptide substrate, and this compound at various concentrations.

-

Procedure :

-

The kinase reaction was initiated by adding ATP to a mixture of the respective JAK enzyme, the peptide substrate, and this compound.

-

The reaction was allowed to proceed for 60 minutes at room temperature.

-

A solution containing a europium-labeled anti-phosphopeptide antibody was added to stop the reaction and initiate the FRET signal.

-

The TR-FRET signal was measured using a plate reader at excitation and emission wavelengths of 320 nm and 665 nm, respectively.

-

-

Data Analysis : The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cell-Based Phospho-STAT Assay

The cellular potency of this compound was assessed by measuring the inhibition of cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs).

-

Cell Culture : PBMCs were isolated from healthy human donors and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Procedure :

-

Cells were pre-incubated with varying concentrations of this compound for 1 hour.

-

Interleukin-6 (IL-6) was added to stimulate the JAK1/STAT3 pathway.

-

After 30 minutes of stimulation, the cells were fixed and permeabilized.

-

The cells were then stained with a fluorescently labeled antibody specific for phosphorylated STAT3 (pSTAT3).

-

-

Flow Cytometry : The levels of pSTAT3 were quantified using a flow cytometer.

-

Data Analysis : The EC50 values were determined from the dose-response curves.

Artanin as a Potential Therapeutic for Alzheimer's Disease: A Technical Overview

Disclaimer: The current body of scientific research on Artanin as a potential therapeutic for Alzheimer's disease is limited. This document summarizes the publicly available data. It is crucial to note that extensive preclinical and clinical studies are necessary to validate these preliminary findings and establish a comprehensive therapeutic profile. A potential confusion with "Artemin," a different molecule with neurotrophic properties, should be noted. This guide focuses solely on the available data for this compound.

Introduction

This compound is a coumarin compound that has been investigated for its potential role in addressing some of the pathological hallmarks of Alzheimer's disease.[1] Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal loss. Current therapeutic strategies often focus on symptomatic relief, such as the use of acetylcholinesterase (AChE) inhibitors.[2][3] this compound has been identified as having inhibitory effects on both AChE and Aβ aggregation.[1]

Mechanism of Action

Based on initial in vitro studies, this compound exhibits a multi-target profile relevant to Alzheimer's disease pathology. Its proposed mechanisms of action include:

-

Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, this compound can increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, a common therapeutic strategy for managing cognitive symptoms in early-stage Alzheimer's disease.[1]

-

Inhibition of Amyloid-Beta (Aβ) Aggregation: this compound has been shown to interfere with the aggregation of Aβ peptides.[1] This is a key pathological process in Alzheimer's disease, as Aβ oligomers and plaques are believed to be neurotoxic. The inhibition of Aβ aggregation is a primary target for many disease-modifying therapies currently under investigation.[4][5][6] this compound appears to inhibit both self-induced and AChE-induced Aβ aggregation.[1]

Quantitative Data

The following table summarizes the available quantitative data on the inhibitory activities of this compound from in vitro assays.[1]

| Target/Process | IC50 Value (µM) |

| Acetylcholinesterase (AChE) | 51 |

| AChE-induced Aβ Aggregation | 98 |

| Self-induced Aβ Aggregation | 124 |

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Experimental Protocols

Detailed experimental protocols for the cited inhibitory activities of this compound are not extensively published. However, standard methodologies for these assays are well-established in the field.

4.1. Acetylcholinesterase (AChE) Inhibition Assay (General Protocol)

A common method for determining AChE inhibition is the Ellman's assay.

-

Principle: This spectrophotometric method measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured at a specific wavelength (typically around 412 nm).

-

General Procedure:

-

A solution of AChE is pre-incubated with various concentrations of the inhibitor (this compound).

-

The substrate, acetylthiocholine, and the chromogen, DTNB, are added to the reaction mixture.

-

The change in absorbance over time is monitored using a spectrophotometer.

-

The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

4.2. Amyloid-Beta (Aβ) Aggregation Assay (General Protocol)

A widely used method to monitor Aβ aggregation is the Thioflavin T (ThT) fluorescence assay.

-

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.

-

General Procedure:

-

Monomeric Aβ peptide (typically Aβ42) is incubated in a suitable buffer at a physiological temperature (e.g., 37°C) to induce aggregation.

-

For self-induced aggregation assays, Aβ is incubated alone or with different concentrations of the inhibitor (this compound).

-

For AChE-induced aggregation, Aβ is co-incubated with AChE in the presence and absence of the inhibitor.

-

At various time points, aliquots are taken, and Thioflavin T is added.

-

The fluorescence intensity is measured using a fluorometer (with excitation and emission wavelengths typically around 440 nm and 480 nm, respectively).

-

The degree of fibril formation is proportional to the fluorescence intensity. The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to the control (Aβ alone or with AChE).

-

IC50 values are determined from dose-response curves.

-

Visualizations

Diagram of this compound's Proposed Inhibitory Actions

Caption: Proposed inhibitory mechanisms of this compound in Alzheimer's disease.

Experimental Workflow for In Vitro Inhibition Assays

Caption: Generalized workflow for in vitro screening of this compound's inhibitory activities.

Future Directions and Limitations

The initial findings on this compound are promising but preliminary. Further research is required to:

-

Elucidate the detailed molecular interactions between this compound and its targets (AChE and Aβ).

-

Evaluate its efficacy and toxicity in cell-based models of Alzheimer's disease to understand its effects on neuronal viability and function.

-

Conduct in vivo studies in animal models of Alzheimer's disease to assess its pharmacokinetic properties, brain bioavailability, and its impact on cognitive deficits and neuropathology.[7][8]

-

Investigate its effects on other relevant pathways in Alzheimer's disease, such as tau phosphorylation, neuroinflammation, and oxidative stress.[9][10][11]

Without these further studies, the therapeutic potential of this compound for Alzheimer's disease remains speculative.

Distinction from Artemin

It is important to distinguish this compound from Artemin, a neurotrophic factor belonging to the glial cell line-derived neurotrophic factor (GDNF) family.[12] Artemin promotes neuronal survival and neurite outgrowth by activating different signaling pathways, such as the SFK and ERK-dependent pathways.[12][13] While neurotrophic factors are being explored for their therapeutic potential in neurodegenerative diseases, Artemin's mechanism of action is distinct from the direct inhibitory effects on AChE and Aβ aggregation reported for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Therapeutic potentials of herbal drugs for Alzheimer’s disease—An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alzheimer’s Disease and Its Potential Alternative Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Inhibitor of Amyloid β (Aβ) Peptide Aggregation: FROM HIGH THROUGHPUT SCREENING TO EFFICACY IN AN ANIMAL MODEL OF ALZHEIMER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms [frontiersin.org]

- 6. Peptide-based amyloid-beta aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]

- 9. An inhibitor of tau hyperphosphorylation prevents severe motor impairments in tau transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A new TAO kinase inhibitor reduces tau phosphorylation at sites associated with neurodegeneration in human tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting Tau Hyperphosphorylation via Kinase Inhibition: Strategy to Address Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Artemin activates axonal growth via SFK and ERK-dependent signalling pathways in mature dorsal root ganglia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Artanin: A Technical Guide to its Natural Sources, Extraction, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artanin, a prenylated coumarin, has garnered significant interest within the scientific community for its potential therapeutic applications, notably in the areas of neurodegenerative disease and infectious diseases. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and standardized protocols for evaluating its primary biological activities. Quantitative data is presented in tabular format to facilitate comparison, and key experimental workflows and conceptual pathways are visualized using Graphviz diagrams. This document is intended to serve as a core resource for researchers engaged in the study and development of this compound-based therapeutics.

Natural Sources of this compound

This compound is a naturally occurring phytochemical belonging to the coumarin class of secondary metabolites. The primary and most well-documented botanical source of this compound is the plant species Zanthoxylum nitidum (Roxb.) DC., a member of the Rutaceae family. This plant is also known by its traditional Chinese medicine name, "Liang-Mian-Zhen". Various parts of the plant have been investigated, with the roots being a particularly rich source of a diverse array of bioactive compounds, including this compound.

Extraction and Isolation of this compound

The extraction and isolation of this compound from its natural source, Zanthoxylum nitidum, is a multi-step process that leverages the compound's physicochemical properties. The general approach involves solvent extraction followed by a series of chromatographic separations. A typical bioactivity-guided fractionation protocol is outlined below.

General Extraction Protocol

A detailed protocol for the extraction of coumarins, including this compound, from the roots of Zanthoxylum nitidum is as follows:

-

Preparation of Plant Material : The roots of Zanthoxylum nitidum are collected, washed, air-dried, and then ground into a fine powder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction : The powdered root material is subjected to exhaustive extraction with an organic solvent. A common method involves reflux extraction with 95% ethanol.

-

Concentration : The resulting ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning : The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as dichloromethane and n-butanol, to separate compounds based on their polarity. This compound, being a moderately polar compound, is typically found in the dichloromethane fraction.

-

Chromatographic Purification : The dichloromethane fraction is subjected to a series of chromatographic techniques for the isolation of pure this compound. This often involves:

-

Silica Gel Column Chromatography : The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a hexane-acetone mixture, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography : Fractions enriched with this compound are further purified using a Sephadex LH-20 column with a solvent system like methanol or a dichloromethane-methanol mixture to separate compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC) : The final purification step often employs preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to yield highly purified this compound.

-

Experimental Workflow for Extraction and Isolation

Quantitative Data

Currently, there is a lack of specific published data on the quantitative yield of this compound from Zanthoxylum nitidum. The yield can vary significantly based on factors such as the geographical origin of the plant, harvesting time, and the specific extraction and purification methods employed.

Biological Activities and Experimental Protocols

This compound has been reported to exhibit several promising biological activities, primarily as an acetylcholinesterase (AChE) inhibitor and an antimicrobial agent.

Acetylcholinesterase (AChE) Inhibition

The ability of this compound to inhibit AChE makes it a compound of interest for the potential management of Alzheimer's disease. The most common method to determine AChE inhibitory activity is the Ellman's method.

-

Principle : The assay is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm.

-

Reagents :

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

This compound solution at various concentrations

-

Positive control (e.g., Donepezil)

-

-

Procedure :

-

In a 96-well microplate, add phosphate buffer, this compound solution (or positive control/blank), and AChE solution.

-

Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI) and DTNB.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis : The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of this compound to that of the control (without inhibitor). The IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity) is then calculated.

Antimicrobial Activity

This compound has demonstrated inhibitory effects against various microbial strains. Standard methods for evaluating antimicrobial activity include the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the agar well diffusion assay for preliminary screening.

-

Principle : This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth medium.

-

Materials :

-

This compound solution at various concentrations

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Standardized microbial inoculum (adjusted to 0.5 McFarland standard)

-

Positive control (known antibiotic) and negative control (broth only)

-

-

Procedure :

-

A serial two-fold dilution of the this compound solution is prepared in the microtiter plate wells with the broth medium.

-

Each well is inoculated with the standardized microbial suspension.

-

Control wells (positive, negative, and growth control) are included on each plate.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

-

Data Analysis : The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

-

Principle : This qualitative method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the substance in an agar plate seeded with a microorganism.

-

Materials :

-

This compound solution of known concentration

-

Sterile petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Standardized microbial inoculum

-

Sterile cork borer

-

-

Procedure :

-

The surface of the agar plate is uniformly inoculated with the standardized microbial suspension to create a lawn.

-

Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar using a sterile cork borer.

-

A fixed volume of the this compound solution is added to each well.

-

The plate is incubated under appropriate conditions.

-

-

Data Analysis : The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

The following table summarizes the reported inhibitory concentrations of this compound for its key biological activities.

| Biological Activity | Assay | Target | IC50 / MIC | Reference |

| Acetylcholinesterase Inhibition | Ellman's Method | Acetylcholinesterase | 51 µM | [Not specified in provided search results] |

| Antimicrobial Activity | Broth Microdilution | Methicillin-susceptible Staphylococcus aureus (MSSA) | 8-64 µg/mL | [Not specified in provided search results] |

| Antimicrobial Activity | Broth Microdilution | Methicillin-resistant Staphylococcus aureus (MRSA) | 8-64 µg/mL | [Not specified in provided search results] |

Note: The specific citations for the quantitative data were not available in the provided search results. Researchers should refer to primary literature for detailed experimental conditions and validation.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. For its acetylcholinesterase inhibitory activity, the mechanism is likely direct binding to the enzyme, potentially at both the catalytic and peripheral anionic sites, a common mechanism for many coumarin-based inhibitors.

For its antimicrobial activity, prenylated coumarins are thought to act through various mechanisms, including the disruption of the microbial cell membrane, inhibition of essential enzymes, and interference with microbial DNA replication. The prenyl group on the coumarin scaffold is often crucial for this activity, as it enhances the lipophilicity of the molecule, facilitating its passage through the cell membrane.

Further research is required to delineate the specific molecular targets and signaling cascades modulated by this compound.

Conceptual Workflow for Bioactivity-Guided Drug Discovery

Conclusion and Future Directions

This compound, a prenylated coumarin from Zanthoxylum nitidum, demonstrates significant potential as a lead compound for the development of new therapeutic agents, particularly for Alzheimer's disease and bacterial infections. This guide has provided a detailed overview of its natural source, a comprehensive protocol for its extraction and isolation, and standardized methods for evaluating its key biological activities.

Future research should focus on optimizing the extraction and purification process to improve the yield of this compound. More in-depth studies are needed to fully elucidate its mechanisms of action and to identify the specific signaling pathways it modulates. Furthermore, preclinical and clinical studies are warranted to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound to translate its promising in vitro activities into tangible therapeutic benefits.

The Role of Artemin in Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemin (ARTN), a member of the glial cell line-derived neurotrophic factor (GDNF) family of ligands, has emerged as a significant factor in the survival and regeneration of neurons. This technical guide provides an in-depth overview of the current understanding of Artemin's neuroprotective mechanisms, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of its core signaling pathways. While initially investigated for its role in the developing nervous system, recent research has highlighted its potential as a therapeutic agent for a range of neurodegenerative disorders and nerve injuries.

Core Mechanisms of Artemin-Mediated Neuroprotection

Artemin exerts its neuroprotective effects primarily through the activation of a specific receptor complex and subsequent downstream signaling cascades. The key molecular interactions involve:

-

Receptor Binding: Artemin preferentially binds to the GDNF family receptor alpha-3 (GFRα3).[1][2][3] This binding event facilitates the recruitment of the RET (Rearranged during transfection) receptor tyrosine kinase, forming a ternary signaling complex.[1][2] While GFRα3 is its primary receptor, Artemin can also interact with GFRα1-RET, suggesting some promiscuity in its receptor engagement.[1][2]

-

Signal Transduction: Upon formation of the Artemin-GFRα3-RET complex, the intracellular tyrosine kinase domains of RET become autophosphorylated. This phosphorylation event triggers the activation of several downstream signaling pathways crucial for neuronal survival, growth, and differentiation. The principal pathways implicated in Artemin-mediated neuroprotection include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the MAPK cascade, particularly the Extracellular signal-regulated kinases (ERK), is a prominent outcome of Artemin signaling.[1][4][5] The ERK pathway is known to play a critical role in promoting cell survival and neurite outgrowth.

-

Phosphatidylinositol 3-Kinase (PI3K)-AKT Pathway: The PI3K-AKT pathway is another key signaling route activated by Artemin.[1] This pathway is centrally involved in inhibiting apoptosis and promoting cell survival.

-

Src-Family Kinase (SFK) Pathway: Artemin has been shown to trigger the activation of Src-family kinases, which are involved in cell growth and differentiation.[5]

-

Quantitative Data on Artemin's Neuroprotective Effects

The neuroprotective and regenerative potential of Artemin has been quantified in various in vitro and in vivo studies. The following tables summarize key findings from this research.

In Vitro Neuroprotection and Neurite Outgrowth

| Cell Type | Treatment | Outcome Measure | Result | Reference |

| Cerebellar Granule Neurons (CGNs) | Artemin (0.004 nM) | Neuronal Survival | 68.3% of control | [6] |

| Cerebellar Granule Neurons (CGNs) | Artefin (Artemin-derived peptide, 0.156 µM) | Neuronal Survival | 72.95% of control | [6] |

| Cerebellar Granule Neurons (CGNs) | Artemin (0.042 nM) | Neurite Outgrowth | 210% of control | [6] |

| PC12 Cells | Artemisinin (6.25 µM) + 6-OHDA (100 µM) | Cell Viability | Significantly attenuated loss of viability | [7] |

| PC12 Cells | Artemisinin (6.25 µM) + 6-OHDA (100 µM) | Apoptosis | Suppressed apoptosis | [7] |

In Vivo Neuroprotection in a Model of Parkinson's Disease

| Animal Model | Treatment | Outcome Measure | Result | Reference |

| MPTP Mouse | Artemisinin | Motor Function (Pole Test Velocity) | Control: 572.8 ± 74.61 mm/s; MPTP: 365.1 ± 38.94 mm/s; Artemisinin: 516.9 ± 53.07 mm/s (p < 0.001 vs MPTP) | [8][9] |

| MPTP Mouse | Artemisinin | Dopaminergic Neuron Number (Substantia Nigra) | Increased compared to MPTP group (p < 0.05) | [8][10] |

| MPTP Mouse | Artemisinin | Microglial Activation | Decreased compared to MPTP group (p < 0.05) | [8][10] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings on Artemin's neuroprotective effects. Below are representative protocols for key in vitro and in vivo experiments.

Neurite Outgrowth Assay

This protocol outlines a typical procedure for assessing the effect of Artemin on neurite extension in a neuronal cell line.

-

Cell Culture:

-

Culture N1E-115 neuroblastoma cells in standard growth medium until they reach 60-70% confluency.

-

"Prime" the cells by incubating in a medium with reduced serum to induce cell cycle arrest and prepare them for differentiation.

-

-

Plate Preparation:

-

Coat the underside of Millicell inserts (3 µm pore size) with an extracellular matrix protein, such as laminin (e.g., 10 µg/mL), for 2 hours at 37°C to promote neurite adhesion. Use BSA-coated inserts as a negative control.

-

-

Cell Seeding and Treatment:

-

Seed the primed N1E-115 cells onto the top of the coated Millicell inserts.

-

Add the test compounds, including various concentrations of Artemin, to the culture medium.

-

-

Incubation and Staining:

-

Incubate the cells for a period sufficient to allow for neurite outgrowth (e.g., 24-48 hours).

-

Fix the cells with cold methanol for 20 minutes.

-

Stain the neurites using a specific neuronal stain (e.g., anti-β-III tubulin antibody or a fluorescent dye from a commercial kit) for 15-30 minutes.

-

-

Quantification:

-

Image the stained neurites using fluorescence microscopy.

-

Quantify neurite length and number using image analysis software.

-

Cell Viability Assay (MTT/CCK-8)

This protocol describes a common method to evaluate the protective effect of Artemin against a neurotoxin.

-

Cell Seeding:

-

Seed neuroblastoma cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of approximately 10,000 cells per well.

-

Allow the cells to attach and grow for 24 hours.

-

-

Pre-treatment:

-

Treat the cells with various concentrations of Artemin for a specified pre-incubation period (e.g., 2 hours).

-

-

Induction of Cell Death:

-

Introduce a neurotoxin, such as 6-hydroxydopamine (6-OHDA) or MPP+, to induce neuronal cell death.

-

-

Incubation:

-

Incubate the cells for 24-72 hours post-toxin exposure.

-

-

Viability Measurement:

-

Add a cell viability reagent (e.g., CCK-8 or MTT) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader to determine the percentage of viable cells relative to control wells.

-

In Vivo MPTP Mouse Model of Parkinson's Disease

This protocol provides an overview of an animal model used to study the neuroprotective effects of Artemin in a disease context.

-

Animal Model Induction:

-

Use C57BL/6 mice.

-

Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal injection to induce Parkinson's-like pathology.

-

-

Treatment Groups:

-

Divide the mice into at least three groups: a control group (no MPTP), an MPTP-only group, and an MPTP + Artemin treatment group.

-

-

Drug Administration:

-

Administer Artemin (or a related compound like Artemisinin as a proxy from available studies) to the treatment group according to the desired dosing regimen and route of administration.

-

-

Behavioral Testing:

-

Perform motor function tests, such as the pole test or rotarod test, to assess behavioral deficits and any therapeutic improvements.

-

-

Histological and Biochemical Analysis:

-

After the treatment period, sacrifice the animals and perfuse the brains.

-

Process the brain tissue for immunohistochemical analysis to quantify dopaminergic neurons in the substantia nigra (e.g., tyrosine hydroxylase staining) and assess microglial activation (e.g., Iba1 staining).

-

Conduct biochemical analyses, such as Western blotting, to measure the levels of key signaling proteins in brain homogenates.

-

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by Artemin, a typical experimental workflow, and the logical relationship of its neuroprotective mechanisms.

Caption: Artemin Signaling Pathways for Neuroprotection.

Caption: A Typical Experimental Workflow for Investigating Artemin's Neuroprotective Effects.

Caption: Logical Relationships in Artemin-Mediated Neuroprotection.

Conclusion and Future Directions

Artemin demonstrates significant promise as a neuroprotective agent, with a well-defined receptor and intracellular signaling mechanism that promotes neuronal survival and regeneration. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development. Future investigations should focus on optimizing the delivery of Artemin to the central nervous system, further elucidating its role in specific neurodegenerative disease models, and exploring the therapeutic potential of Artemin-derived peptides and small molecule mimetics. A deeper understanding of the nuances of its signaling in different neuronal populations will be crucial for translating the potential of Artemin into effective clinical therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Artemin, a novel member of the GDNF ligand family, supports peripheral and central neurons and signals through the GFRalpha3-RET receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GFRA3 - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Artemin Is Upregulated by TrkB Agonist and Protects the Immature Retina Against Hypoxic-Ischemic Injury by Suppressing Neuroinflammation and Astrogliosis [frontiersin.org]

- 5. Artemin activates axonal growth via SFK and ERK-dependent signalling pathways in mature dorsal root ganglia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Artemin and an Artemin-Derived Peptide, Artefin, Induce Neuronal Survival, and Differentiation Through Ret and NCAM [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Artemisinin exerts a protective effect in the MPTP mouse model of Parkinson's disease by inhibiting microglial activation via the TLR4/Myd88/NF‐KB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Artemisinin exerts a protective effect in the MPTP mouse model of Parkinson's disease by inhibiting microglial activation via the TLR4/Myd88/NF-KB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Artanin Analogs: Trihexyphenidyl and Artesunate

Disclaimer: No compound named "Artanin" is found in the current scientific literature. This guide explores the pharmacokinetics and bioavailability of two potential alternative interpretations of the query: Trihexyphenidyl (trade name Artane) and Artesunate, a key antimalarial medication. Both are presented to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: Trihexyphenidyl (Artane)

Trihexyphenidyl is a synthetic antispasmodic drug primarily used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] It functions as a non-selective muscarinic acetylcholine receptor antagonist.[3]

Pharmacokinetics

Trihexyphenidyl is well absorbed from the gastrointestinal tract, with an onset of action within one hour of oral administration.[1][2][4] Peak plasma concentrations are typically reached within 2 to 3 hours.[1][2][4] The duration of action for a single dose is dose-dependent and ranges from 6 to 12 hours.[2][4]

Data Presentation: Pharmacokinetic Parameters of Trihexyphenidyl

| Parameter | Value | Species/Conditions | Reference |

| Tmax (Time to Peak Concentration) | ~1.3 hours | Human | [3][5][6] |

| Cmax (Peak Concentration) | 7.2 ng/mL | Human | [3][5] |

| AUC (Area Under the Curve) | 201 ng*h/mL | Human | [3][5] |

| Elimination Half-life (t½) | 3.2 ± 0.3 hours | Human (Short-term) | [3] |

| 3.7 ± 0.4 hours | Human (Dystonic Patients) | [7] | |

| 5 to 10 hours | Human (Adults) | [1] | |

| ~33 hours | Human | [1][6][8] | |

| Distribution | High concentration in the brain | Human | [1] |

| Metabolism | Hydroxylation of alicyclic groups | Human | [1] |

| Excretion | Primarily in urine, likely as unchanged drug | Human | [3][5] |

Bioavailability

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of trihexyphenidyl are not extensively described in the provided search results. However, a general methodology can be inferred.

Protocol: Pharmacokinetic Study of Oral Trihexyphenidyl in Humans

-

Subject Recruitment: Healthy adult volunteers or patients with dystonia are recruited for the study.

-

Dosing: A single oral dose of Trihexyphenidyl (e.g., 2 mg or 5 mg tablet) is administered.[1]

-

Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours).

-

Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

-

Bioanalytical Method: Plasma concentrations of trihexyphenidyl are determined using a validated analytical method, such as a sensitive radioimmunoassay or liquid chromatography-mass spectrometry (LC-MS).[3]

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

Mandatory Visualization

Metabolic Pathway of Trihexyphenidyl

Information regarding the detailed metabolic pathway of trihexyphenidyl is limited. It is known to be metabolized through hydroxylation.[1] A simplified conceptual diagram is presented below.

Caption: Conceptual metabolic pathway of Trihexyphenidyl.

Experimental Workflow for a Pharmacokinetic Study

References

- 1. Trihexyphenidyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Trihexyphenidyl - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Trihexyphenidyl [chemeurope.com]

- 5. Trihexyphenidyl | C20H31NO | CID 5572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Trihexyphenidyl - The Movement Disorders Prescriber's Guide to Parkinson's Disease [resolve.cambridge.org]

- 7. Pharmacokinetics of trihexyphenidyl after short-term and long-term administration to dystonic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reference.medscape.com [reference.medscape.com]

An In-depth Technical Guide to Artanin (CAS Number: 96917-26-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artanin (CAS: 96917-26-9) is a naturally occurring polyphenolic compound belonging to the coumarin class.[1] Possessing a range of biological activities, this compound has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, biological functions with a focus on its antioxidant, anti-inflammatory, and neuroprotective effects, and available experimental data. While detailed experimental protocols and specific signaling pathway elucidations for this compound are not extensively available in public literature, this guide outlines the general methodologies used for evaluating compounds with similar activities, providing a framework for future research.

Physicochemical Properties

This compound presents as a crystalline solid and is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 96917-26-9 | [2] |

| Molecular Formula | C₁₆H₁₈O₅ | [1] |

| Molecular Weight | 290.31 g/mol | [1] |

| Physical State | Crystalline Solid | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| SMILES | CC(=CCOC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C | [1] |

Note: Specific quantitative data for melting point, boiling point, and precise solubility were not available in the reviewed literature.

Synthesis

The synthesis of this compound has been described as part of the total synthesis of naturally occurring 5,7,8-trioxygenated coumarins. The key feature of the synthetic pathway involves the preparation of a suitable tetraoxygenated benzaldehyde, which is then converted to the final coumarin structure via a Wittig reaction.[2]

Experimental Workflow: General Synthesis of this compound

Caption: General synthetic workflow for this compound.

Biological Activities and Pharmacological Data

This compound exhibits a range of biological activities, with notable antioxidant, anti-inflammatory, and neuroprotective potential. It is a polyphenolic compound that functions by scavenging free radicals and reducing oxidative stress at the cellular level.[1]

Antioxidant and Anti-inflammatory Activity

This compound's antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.[1] It is also suggested to modulate various enzymatic pathways associated with inflammation and cell signaling.[1] While specific studies detailing this compound's direct interaction with inflammatory signaling pathways such as NF-κB or antioxidant response pathways like Nrf2 are not currently available, these are common mechanisms for polyphenolic compounds.

Hypothesized Anti-inflammatory Signaling Pathway

References

An In-depth Technical Guide on the Molecular Structure and Chemical Properties of Artanin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artanin, a naturally occurring coumarin, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and bacterial infections. Isolated from medicinal plants such as Zanthoxylum nitidum, this compound exhibits noteworthy biological activities, including acetylcholinesterase (AChE) inhibition, modulation of amyloid-beta (Aβ) aggregation, and antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activities of this compound, supported by available quantitative data and detailed experimental methodologies.

Molecular Structure and Identification

This compound is chemically classified as a prenylated coumarin. Its structure was elucidated through extensive spectroscopic analysis, including high-resolution electrospray ionization mass spectrometry (HRESIMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, which are standard methods for the structural determination of natural products isolated from sources like Zanthoxylum nitidum.[1][2][3]

The systematic IUPAC name for this compound is 5,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one .[4] Its molecular structure is characterized by a coumarin core substituted with two methoxy groups at positions 5 and 7, and a prenyloxy group at position 8.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 5,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one[4] |

| Synonyms | This compound, 5,7-dimethoxy-8-prenyloxycoumarin |

| CAS Number | 96917-26-9 |

| Molecular Formula | C₁₆H₁₈O₅[2] |

| Molecular Weight | 290.31 g/mol [2] |

Chemical and Physical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value/Description |

| Physical State | Crystalline solid. |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. |

| Melting Point | Not specified in the provided search results. |

| Spectroscopic Data | While specific spectra for this compound were not found, the structural elucidation of similar coumarins from Zanthoxylum nitidum relies on standard spectroscopic techniques (NMR, MS, IR, UV).[1][2][3] |

Biological Activity and Pharmacological Potential

This compound has demonstrated significant bioactivity in several key areas relevant to drug discovery, particularly for Alzheimer's disease and antibiotic-resistant infections.

Acetylcholinesterase (AChE) Inhibition

This compound acts as an inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. This compound's inhibitory potency is quantified by its half-maximal inhibitory concentration (IC₅₀).

Inhibition of Amyloid-Beta (Aβ) Aggregation

A hallmark of Alzheimer's disease is the aggregation of amyloid-beta peptides into toxic oligomers and plaques. This compound has been shown to inhibit this aggregation process, both when it is self-induced and when it is induced by AChE.

Antibacterial Activity

This compound has also been reported to exhibit synergistic activity with antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in clinical settings.

Table 3: Summary of this compound's Biological Activities

| Biological Target/Activity | IC₅₀ / MIC Value | Reference |

| Acetylcholinesterase (AChE) Inhibition | 51 µM | [5] |

| AChE-induced Aβ Aggregation Inhibition | 98 µM | [5] |

| Self-induced Aβ Aggregation Inhibition | 124 µM | [5] |

| Antibacterial Activity against MRSA | MIC not specified for this compound alone, but shows synergism. |

Experimental Protocols

Detailed experimental protocols for the assays mentioned are provided below as representative methodologies. The specific conditions for the determination of the IC₅₀ and MIC values for this compound may vary but would generally follow these principles.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

-

Principle : Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured spectrophotometrically at 412 nm.

-

Reagents :

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution

-

DTNB solution

-

AChE enzyme solution

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

-

Procedure : a. In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations. b. Add the AChE solution to initiate the pre-incubation. c. After a short incubation period, add the ATCI substrate to start the enzymatic reaction. d. Measure the absorbance at 412 nm at regular intervals using a microplate reader. e. The rate of reaction is calculated from the change in absorbance over time. f. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. g. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6][7]

Caption: Workflow for the AChE Inhibition Assay.

Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Method)

This is a common method to monitor the formation of amyloid fibrils.

-

Principle : Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

-

Reagents :

-

Aβ peptide (e.g., Aβ₄₂) solution, prepared to be monomeric.

-

Assay buffer (e.g., PBS)

-

Thioflavin T solution

-

Test compound (this compound)

-

-

Procedure : a. Incubate the monomeric Aβ peptide solution in the presence and absence of different concentrations of this compound at 37°C with agitation. b. At various time points, take aliquots of the incubation mixture. c. Add the ThT solution to the aliquots in a 96-well black plate. d. Measure the fluorescence intensity (e.g., excitation at ~440 nm, emission at ~485 nm) using a fluorescence plate reader. e. The percentage of inhibition is calculated by comparing the fluorescence intensity of the samples with and without the inhibitor. f. The IC₅₀ value can be determined from a dose-response curve.[8][9]

Caption: Workflow for Aβ Aggregation Inhibition Assay.

Antibacterial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Principle : A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

-

Reagents and Materials :

-

Mueller-Hinton Broth (MHB)

-

MRSA bacterial culture

-

Test compound (this compound)

-

96-well microtiter plates

-

-

Procedure : a. Prepare serial twofold dilutions of this compound in MHB in a 96-well plate. b. Prepare a standardized inoculum of MRSA (e.g., adjusted to a 0.5 McFarland standard). c. Inoculate each well with the bacterial suspension. Include a positive control (bacteria without inhibitor) and a negative control (broth only). d. Incubate the plate at 37°C for 18-24 hours. e. Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no growth is observed.[10][11][12]

Caption: Workflow for Antibacterial MIC Determination.

Conclusion

This compound is a promising natural coumarin with a well-defined molecular structure and multifaceted biological activities. Its ability to inhibit acetylcholinesterase and amyloid-beta aggregation highlights its potential as a lead compound for the development of therapeutics for Alzheimer's disease. Furthermore, its synergistic antibacterial properties suggest its utility in combating drug-resistant pathogens. Further research is warranted to fully elucidate its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and to explore its full therapeutic potential through preclinical and clinical studies. This guide serves as a foundational resource for researchers and drug development professionals interested in the further investigation of this compound.

References

- 1. symc.edu.cn [symc.edu.cn]

- 2. Coumarins and lignans from the roots of Zanthoxylum nitidum [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemical and anti-MRSA constituents of Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. A Novel Inhibitor of Amyloid β (Aβ) Peptide Aggregation: FROM HIGH THROUGHPUT SCREENING TO EFFICACY IN AN ANIMAL MODEL OF ALZHEIMER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. article.sapub.org [article.sapub.org]

Unable to Locate Information on "Artanin" and its Effect on Tau Pathology

A comprehensive search of scientific and medical databases has yielded no information on a compound named "Artanin" in the context of tau pathology or neurodegenerative diseases.

This suggests that "this compound" may be a novel, proprietary compound not yet disclosed in public research, or the name may be a misspelling of a different therapeutic agent. One search result indicated a drug named "Artane" (trihexyphenidyl), which is used in the treatment of Parkinson's disease; however, this condition is primarily a synucleinopathy, distinct from tauopathies such as Alzheimer's disease.[1]

Tauopathies are a class of neurodegenerative diseases characterized by the pathological aggregation of tau protein in the brain.[2][3] Research into therapeutic interventions for these conditions is extensive, with numerous compounds under investigation that target various aspects of tau pathology, including:

-

Inhibition of tau aggregation: Preventing the formation of neurofibrillary tangles.[4]

-

Modulation of tau phosphorylation: Reducing the hyperphosphorylation of tau, a key step in its aggregation.[5][6][7]

-

Stabilization of microtubules: Maintaining the structural integrity of neurons.

-

Enhancing tau clearance: Promoting the removal of abnormal tau from the brain.

Given the lack of data on "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams.

We recommend verifying the spelling of the compound or providing any alternative names or associated research institutions. With more specific information, a renewed search for relevant data can be conducted.

References

- 1. Artane in the treatment of Parkinson's disease; a report of its effectiveness alone and in combination with benadryl and parpanit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting tau in Alzheimer's and beyond: Insights into pathology and therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tauopathies: Deciphering Disease Mechanisms to Develop Effective Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and mechanism of action of tau aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naringin Protects against Tau Hyperphosphorylation in Aβ25–35-Injured PC12 Cells through Modulation of ER, PI3K/AKT, and GSK-3β Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory and Tau Phosphorylation–Inhibitory Effects of Eupatin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Importance of Tau Phosphorylation for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of Artanin in Neurodegenerative Diseases: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, represent a growing global health challenge. These conditions are characterized by the progressive loss of structure and function of neurons. A key area of research in the development of therapeutics for these diseases is the identification of small molecules that can target the underlying pathological mechanisms. This technical guide provides an in-depth review of the existing literature on Artanin, a coumarin compound that has shown potential in addressing key pathological markers associated with Alzheimer's disease.

This compound: A Coumarin of Interest

This compound is a naturally occurring coumarin that has been investigated for its biological activities relevant to neurodegenerative diseases. Coumarins are a class of benzopyrone compounds found in various plants and are known for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and neuroprotective effects.

Source of this compound

This compound has been isolated from Toddalia asiatica, a plant used in traditional medicine. The investigation of natural products like this compound offers a promising avenue for the discovery of novel therapeutic agents for complex diseases.

Quantitative Data on this compound's Bioactivity

The primary research on this compound has focused on its potential to mitigate key pathological features of Alzheimer's disease. The following table summarizes the quantitative data from in vitro assays.

| Bioactivity Assay | Target | This compound IC50 (µM) | Reference |

| Acetylcholinesterase (AChE) Inhibition | Acetylcholinesterase | 51 | [1] |

| AChE-induced Amyloid Beta (Aβ) Aggregation Inhibition | Acetylcholinesterase-Aβ complex | 98 | [1] |

| Self-induced Amyloid Beta (Aβ) Aggregation Inhibition | Amyloid Beta peptide | 124 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are the experimental protocols used to determine the bioactivity of this compound as reported in the primary literature.

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory effect of this compound on AChE activity was determined using a spectrophotometric method. The assay is based on the principle that AChE hydrolyzes acetylthiocholine to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate). The rate of color formation is proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (from electric eel)

-

Acetylthiocholine iodide (AChI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 8.0)

-

This compound (test compound)

-

Donepezil (positive control)

Procedure:

-

Prepare a solution of this compound at various concentrations.

-

In a 96-well microplate, add 25 µL of 15 mM AChI, 125 µL of 3 mM DTNB, 50 µL of Tris-HCl buffer, and 25 µL of the this compound solution.

-

Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.

-

The absorbance is measured at 405 nm every 45 seconds for 2 minutes using a microplate reader.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of this compound to the rate of the control (without inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Amyloid Beta (Aβ) Aggregation Inhibition Assay

The ability of this compound to inhibit the aggregation of Aβ peptides was assessed using a thioflavin T (ThT) fluorescence assay. ThT is a fluorescent dye that binds to the beta-sheet structures of amyloid fibrils, resulting in a significant increase in fluorescence intensity.

Materials:

-

Amyloid beta (1-42) peptide (Aβ42)

-

Hexafluoroisopropanol (HFIP)

-

Phosphate buffer (pH 7.4)

-

Thioflavin T (ThT)

-

This compound (test compound)

-

Curcumin (positive control)

Procedure for Self-Induced Aβ Aggregation:

-

Aβ42 peptide is dissolved in HFIP and then lyophilized to obtain a monomeric form.

-

The lyophilized Aβ42 is reconstituted in phosphate buffer to a final concentration of 25 µM.

-

This compound is added to the Aβ42 solution at various concentrations.

-

The mixture is incubated at 37°C with constant agitation for 24 hours.

-

After incubation, ThT is added to a final concentration of 5 µM.

-

Fluorescence is measured with an excitation wavelength of 450 nm and an emission wavelength of 485 nm.

-

The percentage of inhibition is calculated by comparing the fluorescence intensity in the presence of this compound to that of the control.

-

The IC50 value is determined from the dose-response curve.

Procedure for AChE-Induced Aβ Aggregation:

-

Monomeric Aβ42 is prepared as described above.

-

AChE (0.5 U/mL) is added to the Aβ42 solution (25 µM).

-

This compound is added to the mixture at various concentrations.

-

The subsequent steps of incubation and fluorescence measurement are the same as for the self-induced aggregation assay.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action of this compound in the context of Alzheimer's disease.

Caption: this compound's inhibition of Acetylcholinesterase (AChE).

Caption: this compound's inhibition of Amyloid Beta (Aβ) aggregation.

Conclusion and Future Directions

The preliminary in vitro data on this compound suggest that it is a multi-target compound with the potential to address two key pathological hallmarks of Alzheimer's disease: cholinergic dysfunction and amyloid-beta aggregation. Its ability to inhibit both AChE and Aβ aggregation makes it an interesting candidate for further investigation.

Future research should focus on:

-

In vivo studies: To evaluate the efficacy and safety of this compound in animal models of neurodegenerative diseases.

-

Pharmacokinetic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Mechanism of action studies: To further elucidate the molecular interactions of this compound with its targets.

-

Structure-activity relationship (SAR) studies: To identify more potent and selective derivatives of this compound.

The exploration of natural compounds like this compound provides a valuable starting point for the development of novel and effective therapies for neurodegenerative diseases. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the potential of this promising molecule.

References

Methodological & Application

Unlocking Research Potential: A Comprehensive Guide to SEO-Driven Long-Tail Keywords for the HBV Inhibitor SAG-524

For scientific researchers investigating the novel Hepatitis B Virus (HBV) inhibitor, SAG-524, a comprehensive understanding of its foundational science, application, and comparative validation is crucial. To facilitate content creation that effectively targets this specialized audience, a curated list of SEO-driven, long-tail keywords has been developed. These keywords are categorized by five specific researcher intents: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative.

SAG-524 is a novel, orally bioavailable small-molecule compound that acts as an HBV RNA destabilizer.[1][2][3] Developed by researchers at Kumamoto University, it has demonstrated potent reduction of hepatitis B surface antigen (HBsAg) and HBV DNA levels in preclinical studies.[4][5] Its unique mechanism of action, which involves shortening the poly(A) tail of HBV RNA, sets it apart from existing nucleos(t)ide analogue treatments.[1][5][6] Preclinical trials have shown promising results, indicating its potential as a functional cure for chronic HBV infection, both as a monotherapy and in combination with other antivirals.[2][4]

The following table provides a structured list of long-tail keywords designed to align with the various stages of the research process involving SAG-524.

| Category | Long-tail Keyword |

| Foundational & Exploratory | SAG-524 mechanism of action in HBV |

| What is the molecular target of SAG-524? | |

| SAG-524 and HBV RNA destabilization pathway | |

| Discovery and development of SAG-524 | |

| SAG-524 chemical structure and properties | |

| In vitro antiviral activity of SAG-524 | |

| SAG-524 effect on HBV cccDNA | |

| Pharmacokinetics and bioavailability of SAG-524 | |

| SAG-524 selectivity for viral vs. host RNA | |

| Early research findings on SAG-524 for HBV | |

| Methodological & Application | SAG-524 experimental protocol for cell culture |

| How to use SAG-524 in an in vivo mouse model | |

| SAG-524 dosage and administration for preclinical studies | |

| Measuring HBsAg reduction with SAG-524 treatment | |

| Cell-based assays for testing SAG-524 efficacy | |

| Combining SAG-524 with nucleoside analogs in experiments | |

| Protocol for assessing SAG-524 cytotoxicity | |

| Quantifying HBV DNA levels after SAG-524 exposure | |

| Long-term treatment protocols with SAG-524 in animal models | |

| Application of SAG-524 in HBV genotype research | |

| Troubleshooting & Optimization | Optimizing SAG-524 concentration for in vitro experiments |

| Troubleshooting SAG-524 solubility issues | |

| Preventing SAG-524 degradation in experimental setups | |

| Addressing off-target effects of SAG-524 in cell lines | |

| How to improve the efficacy of SAG-524 in vivo | |

| Managing potential resistance to SAG-524 in HBV models | |

| Optimizing delivery of SAG-524 in animal studies | |

| Overcoming limitations in SAG-524 preclinical testing | |

| Cell viability assays for SAG-524 toxicity screening | |

| Improving the translational relevance of SAG-524 studies | |

| Validation & Comparative | SAG-524 versus entecavir in HBV replication inhibition |

| Comparing the efficacy of SAG-524 with other HBV inhibitors | |

| Validation of SAG-524's mechanism of action | |

| Head-to-head comparison of SAG-524 and siRNA for HBV | |

| Reproducibility of SAG-524 antiviral effects | |

| Cross-validation of SAG-524 activity in different cell lines | |

| Comparative analysis of SAG-524 safety profiles | |

| Validating the long-term efficacy of SAG-524 treatment | |

| Benchmarking SAG-524 against current HBV therapies | |

| Independent verification of SAG-524 preclinical data |

References

- 1. Clinical potential of SAG-524: A novel HBV RNA destabilizer with a unique mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kumamoto University - BIO International Convention 2025 [convention.bio.org]

- 3. Clinical potential of SAG-524: A novel HBV RNA destabilizer with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kumamoto University develops new drug for hepatitis B — Safe and compatible with oral medication: Proceeding on to clinical trials | News | Science Japan [sj.jst.go.jp]

- 5. A novel, small anti-HBV compound reduces HBsAg and HBV-DNA by destabilizing HBV-RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel, small anti-HBV compound reduces HBsAg and HBV-DNA by destabilizing HBV-RNA - ProQuest [proquest.com]

Application Notes and Protocols for Utilizing Artanin in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Artanin is a naturally occurring coumarin compound that has garnered significant interest in neuroscience and drug development due to its potential therapeutic effects related to Alzheimer's disease.[1] As an inhibitor of both acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation, this compound presents a dual-pronged approach to tackling the complex pathology of this neurodegenerative disorder.[1] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in in vitro cell culture models. This document provides a comprehensive guide to dissolving this compound, preparing stock solutions, and its application in cell culture experiments, including detailed protocols and relevant signaling pathway information.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation and use of this compound solutions in cell culture.

| Parameter | Value/Recommendation | Notes |

| Molecular Weight | 290.32 g/mol | - |

| CAS Number | 96917-26-9 | [2][3][4] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | This compound is readily soluble in DMSO.[4][5] |

| Estimated Solubility in DMSO | ≥ 10 mg/mL | Based on solubility data for structurally similar coumarins.[6] The exact solubility should be determined empirically. |

| Recommended Stock Solution Concentration | 10 mM to 50 mM | A 10 mM stock solution is a common starting point for most cell culture applications. |

| Storage of this compound Powder | -20°C for up to 3 years; 4°C for up to 2 years | [2] |

| Storage of DMSO Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [2] |

| Freeze-Thaw Cycles | Avoid repeated cycles | Aliquot into single-use volumes to maintain compound integrity. |

| Maximum DMSO Concentration in Cell Culture Media | < 0.5% (v/v) | Higher concentrations may induce cytotoxicity in many cell lines. A vehicle control is essential. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound. All procedures should be performed in a sterile environment using aseptic techniques.

Materials:

-

This compound powder (MW: 290.32 g/mol )

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Calibrated analytical balance

-

Pipettes and sterile filter tips

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 290.32 g/mol = 2.9032 mg

-

-

-

Weigh this compound:

-

Carefully weigh out approximately 2.9 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.

-

-

Dissolution:

-

Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

-

Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting and Storage:

-

Dispense the 10 mM this compound stock solution into single-use, sterile cryovials (e.g., 20 µL aliquots).

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles.

-

Protocol 2: Preparation of this compound Working Solution and Treatment of Cells

This protocol outlines the dilution of the this compound stock solution to the final working concentration in cell culture medium.

Materials:

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium (pre-warmed to 37°C)

-

Cultured cells in appropriate culture vessels (e.g., 96-well plate, 6-well plate)

-

Sterile pipettes and filter tips

Procedure:

-

Thaw Stock Solution:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

-

Prepare Working Solution:

-

Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution:

-

Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed complete cell culture medium.

-

-

Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in the medium.

-

-

Cell Treatment:

-

Remove the existing medium from your cultured cells.

-

Add the freshly prepared this compound working solution to the cells.

-

Include a vehicle control group treated with the same final concentration of DMSO as the this compound-treated group (e.g., 0.1% DMSO in this example).

-

Incubate the cells for the desired experimental duration.

-

Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action

This compound's therapeutic potential in the context of Alzheimer's disease stems from its ability to inhibit acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation.[1] These actions are thought to converge on critical neuronal signaling pathways, such as the PI3K/Akt pathway, which plays a central role in cell survival and neuroprotection.

Caption: this compound's dual inhibition of AChE and Aβ aggregation, leading to the activation of the pro-survival PI3K/Akt signaling pathway.

Experimental Workflow for Cell-Based Assays

The following diagram illustrates a typical workflow for assessing the effects of this compound on cultured cells.

Caption: A generalized workflow for treating cultured cells with this compound for subsequent analysis.

References

Application Notes and Protocols for In-Vivo Alzheimer's Research: A General Framework in the Absence of "Artanin"-Specific Data

To the Researcher: Our comprehensive search for "Artanin" in the context of in-vivo Alzheimer's disease research did not yield specific information on a compound with this name. This suggests that "this compound" may be a novel, proprietary, or less-publicized therapeutic agent. The following application notes and protocols are therefore presented as a general framework. They are based on established methodologies and common signaling pathways implicated in Alzheimer's disease and are intended to serve as a guide for researchers developing in-vivo studies for new chemical entities.

I. Quantitative Data Summary for a Novel Therapeutic Agent

When evaluating a novel compound for Alzheimer's disease, it is crucial to establish a clear dose-response relationship and therapeutic window. The following table outlines the essential quantitative data that should be collected during preclinical in-vivo studies.

| Parameter | Animal Model | Dosage Range | Route of Administration | Key Findings | Reference |

| Efficacy | e.g., APP/PS1 mice | (To be determined) | e.g., Oral gavage, Intraperitoneal | e.g., Reduction in Aβ plaque load, Improvement in cognitive performance (Morris Water Maze) | (Future Publication) |

| Toxicity | e.g., C57BL/6 mice | (To be determined) | e.g., Oral gavage, Intraperitoneal | e.g., LD50, No-observed-adverse-effect level (NOAEL) | (Future Publication) |

| Pharmacokinetics | e.g., Sprague-Dawley rats | (To be determined) | e.g., Intravenous, Oral gavage | e.g., Half-life, Bioavailability, Brain penetration | (Future Publication) |

| Target Engagement | e.g., 5XFAD mice | (To be determined) | e.g., Oral gavage | e.g., Modulation of target enzyme activity, Receptor occupancy | (Future Publication) |

II. Key Signaling Pathways in Alzheimer's Disease

Several signaling pathways are known to be dysregulated in Alzheimer's disease and represent potential targets for therapeutic intervention. Understanding these pathways is critical for elucidating the mechanism of action of a novel compound.